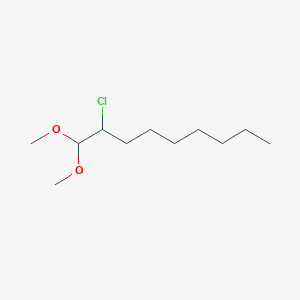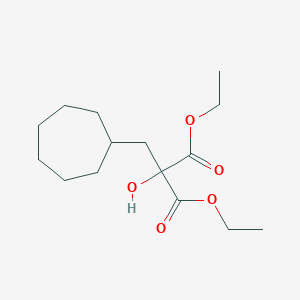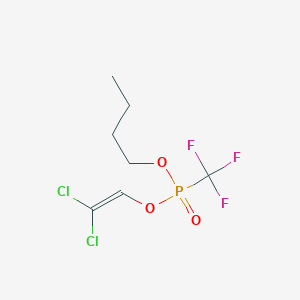
Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of a phosphorus atom bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate typically involves the reaction of butyl alcohol with 2,2-dichloroethenyl (trifluoromethyl)phosphonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the safety and efficiency of the production. The final product is then purified through various techniques such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation and to minimize side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Butyl 2,2-dichloroethenyl (trifluoromethyl)phosphonate can be compared with other similar compounds such as:
Diphenyl H-phosphonate: Known for its stability under ambient conditions, but less volatile compared to this compound.
Bis(2,2,2-trifluoroethyl)phosphonate: Used as a precursor for the synthesis of H-phosphonates, offering different reactivity and applications.
Properties
CAS No. |
89812-93-1 |
|---|---|
Molecular Formula |
C7H10Cl2F3O3P |
Molecular Weight |
301.02 g/mol |
IUPAC Name |
1-[2,2-dichloroethenoxy(trifluoromethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C7H10Cl2F3O3P/c1-2-3-4-14-16(13,7(10,11)12)15-5-6(8)9/h5H,2-4H2,1H3 |
InChI Key |
VGXVXKJSQPLRKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C(F)(F)F)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
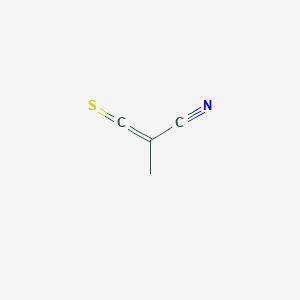
![Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14371570.png)
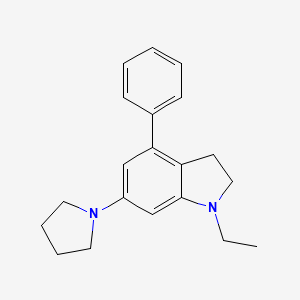
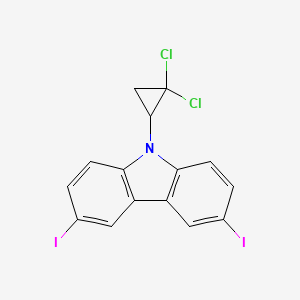
![2-Methyl-6-[2-(4-nitrophenyl)hydrazinylidene]-6H-perimidine](/img/structure/B14371581.png)
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

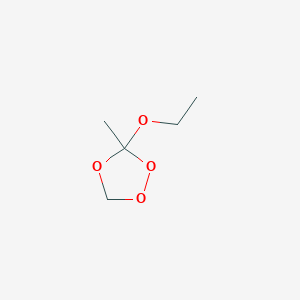
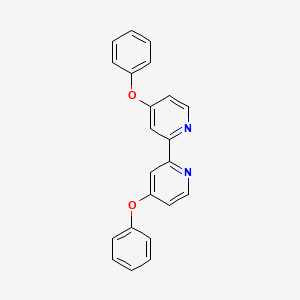
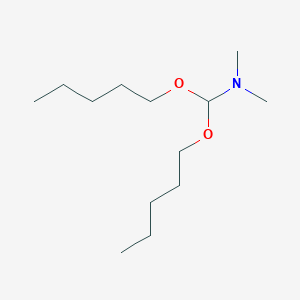
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
